molecular formula C26H23N3O3S B2618332 N-(3,4-dimethylphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide CAS No. 894544-58-2

N-(3,4-dimethylphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide

Cat. No.: B2618332
CAS No.: 894544-58-2
M. Wt: 457.55
InChI Key: QIQNYSJXAYGBLW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide is a complex organic compound that features a unique spiro structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-17-12-13-19(14-18(17)2)27-23(30)15-28-22-11-7-6-10-21(22)26(25(28)32)29(24(31)16-33-26)20-8-4-3-5-9-20/h3-14H,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQNYSJXAYGBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide typically involves multiple steps. One common method starts with the preparation of pyromellitic diimide from pyromellitic dianhydride and potassium cyanate in DMF under reflux . This intermediate is then reacted with ethyl chloroacetate in ethanol to yield diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate. Subsequent treatment with hydrazine hydrate and condensation with substituted pyridine-2-carbaldehydes in ethanol, followed by cyclization with thioglycolic acid in the presence of ZnCl₂, produces the desired thiazolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve scaling up the laboratory procedures and using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Biological Activity

N-(3,4-dimethylphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H25N3O3S and a molecular weight of approximately 471.6 g/mol. Its structure features multiple functional groups, including an amide and heterocyclic rings (indole and thiazolidine), which contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The proposed mechanism involves modulation of signaling pathways related to cell survival and growth.

Anti-inflammatory Effects

In addition to anticancer properties, the compound may also possess anti-inflammatory effects. It is believed to interact with inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory disorders.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that may include the following:

  • Formation of the Thiazolidine Ring : Utilizing appropriate reagents such as acetic anhydride for acetylation.
  • Cyclization Reactions : Employing catalysts and specific solvents to promote ring formation.
  • Purification : Techniques like recrystallization or chromatography to obtain pure product.

Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure of the synthesized compound.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in low micromolar range.
Study 2Anti-inflammatory EffectsShowed inhibition of TNF-alpha production in macrophages treated with the compound.
Study 3Mechanistic InsightsIdentified modulation of PI3K/Akt signaling pathway leading to apoptosis in cancer cells.

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